demethoxyfumitremorgin C
Overview
Description
Demethoxyfumitremorgin C is an indole alkaloid derived from the fungus Aspergillus fumigatus. It belongs to the fumitremorgin family of compounds, which are known for their complex structures and significant biological activities. This compound is particularly noted for its role as a cell cycle inhibitor, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demethoxyfumitremorgin C can be synthesized through a series of chemical reactions starting from L-tryptophan methyl ester and prenal. The initial step involves the condensation of these two compounds to form an intermediate imine, which then undergoes cyclization under acidic conditions to yield a mixture of diastereomeric β-carbolines. Further steps involve selective functionalization to achieve the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves fermentation of Aspergillus fumigatus under controlled conditions to produce the compound as a secondary metabolite. The compound is then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Demethoxyfumitremorgin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols from ketones .
Scientific Research Applications
Demethoxyfumitremorgin C has several scientific research applications:
Chemistry: It serves as a model compound for studying indole alkaloid synthesis and functionalization.
Biology: The compound is used to investigate fungal secondary metabolism and its regulation.
Medicine: Due to its cell cycle inhibitory properties, this compound is studied for its potential in cancer therapy, particularly in inhibiting the proliferation of cancer cells .
Industry: It is explored for its potential use in developing new pharmaceuticals and agrochemicals
Mechanism of Action
Demethoxyfumitremorgin C exerts its effects by inhibiting the progression of the cell cycle at the G2/M transition. It activates the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis. The compound also influences various signaling pathways, including the down-regulation of anti-apoptotic proteins and the activation of caspases .
Comparison with Similar Compounds
Fumitremorgin C: Similar in structure but contains a methoxy group at the 9-position.
Tryprostatin A and B: These compounds share the indole alkaloid core but differ in their side chains and functional groups.
Spirotryprostatins: These compounds have a spiro ring system, distinguishing them from demethoxyfumitremorgin C
Uniqueness: this compound is unique due to its specific structural features and its potent cell cycle inhibitory activity. Its lack of a methoxy group at the 9-position differentiates it from fumitremorgin C, and its specific biological activities make it a valuable compound for research .
Properties
IUPAC Name |
(1S,12S,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXCSIKDOISJTI-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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